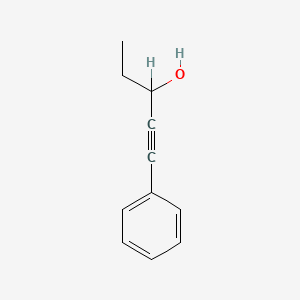

1-Phenyl-1-pentyn-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCMSASONHVIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27975-78-6 | |

| Record name | 1-Phenyl-1-pentyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Phenyl 1 Pentyn 3 Ol

Acetylide Addition Reactions to Carbonyl Compounds

The most direct and widely employed method for the synthesis of 1-Phenyl-1-pentyn-3-ol involves the nucleophilic addition of a phenylacetylide anion to propanal. This transformation can be achieved using various organometallic reagents and reaction conditions, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Grignard Reagent Mediated Protocols

Grignard reagents are powerful nucleophiles capable of efficient carbon-carbon bond formation. study.comstudy.comchegg.comchegg.comlibretexts.org The synthesis of this compound via a Grignard reaction typically involves the initial deprotonation of phenylacetylene (B144264) with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the phenylacetylide magnesium bromide. This is followed by the addition of propanal to the reaction mixture. The resulting alkoxide is then quenched with an aqueous acidic workup to yield the desired propargyl alcohol.

The general reaction scheme is as follows:

Formation of the Grignard Reagent: Phenylacetylene reacts with a Grignard reagent (e.g., EtMgBr) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to generate the phenylacetylide Grignard reagent.

Nucleophilic Addition: Propanal is added to the solution of the phenylacetylide Grignard reagent. The nucleophilic acetylide attacks the electrophilic carbonyl carbon of the propanal.

Hydrolysis: The reaction is quenched with a mild acid, such as aqueous ammonium (B1175870) chloride, to protonate the intermediate magnesium alkoxide and yield this compound.

| Reagent/Condition | Purpose |

| Phenylacetylene | Source of the phenylacetylide nucleophile |

| Ethylmagnesium Bromide | Base for deprotonation of phenylacetylene |

| Propanal | Electrophilic carbonyl source |

| Diethyl Ether/THF | Anhydrous solvent |

| Aqueous NH4Cl | Acidic workup to protonate the alkoxide |

This is an interactive data table. You can sort and filter the data.

Organolithium Reagent Applications

Organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases and are highly effective for the deprotonation of terminal alkynes like phenylacetylene. The resulting lithium acetylide is a potent nucleophile that readily adds to aldehydes.

The synthetic sequence is analogous to the Grignard protocol:

Deprotonation: Phenylacetylene is treated with n-BuLi in an anhydrous solvent, typically THF, at low temperatures (e.g., -78 °C) to form lithium phenylacetylide.

Addition to Carbonyl: Propanal is then added to the reaction mixture, leading to the formation of the lithium alkoxide of this compound.

Aqueous Workup: The reaction is quenched with water or a mild aqueous acid to afford the final product.

The high reactivity of organolithium reagents often leads to high yields and clean reactions.

| Reagent/Condition | Purpose |

| Phenylacetylene | Alkyne precursor |

| n-Butyllithium | Strong base for lithiation |

| Propanal | Aldehyde substrate |

| Tetrahydrofuran (THF) | Anhydrous polar aprotic solvent |

| Water/Aqueous Acid | Proton source for workup |

This is an interactive data table. You can sort and filter the data.

Base-Catalyzed Alkynylation Strategies

Direct base-catalyzed addition of phenylacetylene to propanal offers a more atom-economical approach, avoiding the pre-formation of an organometallic reagent. This method typically employs a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or in liquid ammonia.

The reaction proceeds via the in-situ generation of the acetylide anion, which then attacks the carbonyl group of propanal. The choice of base and solvent system is crucial for achieving high conversion and minimizing side reactions.

| Base | Solvent | Typical Conditions |

| Potassium Hydroxide (KOH) | DMSO or THF | Room temperature to moderate heating |

| Sodium Amide (NaNH2) | Liquid Ammonia | -33 °C |

This is an interactive data table. You can sort and filter the data.

Utilization of Ethyne (B1235809) as a Precursor in Alkynol Synthesis

Ethyne (acetylene) gas can serve as the fundamental building block for the synthesis of this compound, although this involves a multi-step process. kyoto-u.ac.jp A plausible synthetic route would involve the initial formation of a metal acetylide, followed by reaction with a phenylating agent and subsequent addition to propanal.

A potential synthetic pathway could be:

Double Deprotonation of Ethyne: Ethyne is treated with a very strong base, such as two equivalents of n-BuLi, to form the dianion, lithium acetylide.

Phenylation: The dianion is then reacted with a phenyl electrophile, for example, bromobenzene, in the presence of a suitable catalyst to form lithium phenylacetylide.

Addition to Propanal: The in-situ generated lithium phenylacetylide is then reacted with propanal.

Workup: The reaction is quenched with an aqueous acid to yield this compound.

This approach, while more complex, demonstrates the versatility of ethyne as a foundational C2 building block in organic synthesis.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild and highly efficient routes to a vast array of organic molecules.

Sonogashira Cross-Coupling in Related Alkynol Synthesis

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comnih.govscilit.comorganic-chemistry.org While not a direct synthesis of this compound from propanal, it is a highly relevant and important method for the synthesis of structurally related propargyl alcohols and other alkynyl compounds. mdpi.comnih.govscilit.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net

The general Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine.

For the synthesis of a molecule structurally analogous to this compound, one could envision a Sonogashira coupling between an appropriate aryl halide and a suitably substituted propargyl alcohol. For example, coupling iodobenzene (B50100) with 1-pentyn-3-ol (B1209153) would yield the target molecule.

A typical Sonogashira reaction for this purpose would involve the following components:

| Component | Example | Role |

| Aryl Halide | Iodobenzene | Electrophilic coupling partner |

| Terminal Alkyne | 1-Pentyn-3-ol | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh3)4 or PdCl2(PPh3)2 | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the copper acetylide |

| Base | Triethylamine or Diisopropylamine | Neutralizes the hydrogen halide byproduct and acts as a solvent |

| Solvent | THF or DMF | Reaction medium |

This is an interactive data table. You can sort and filter the data.

The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules containing the propargyl alcohol moiety.

Other Transition Metal-Catalyzed Alkyne Additions

While Grignard and organolithium reagents have been traditionally used for the addition of alkynes to aldehydes, a variety of other transition metals have emerged as powerful catalysts for this transformation, offering unique reactivity and selectivity. These methods often proceed under milder conditions and exhibit broader functional group tolerance.

Ruthenium-Catalyzed Additions:

Ruthenium complexes have shown significant promise in catalyzing the addition of terminal alkynes to aldehydes. These reactions often proceed via a C-H activation mechanism, avoiding the need for pre-metalated alkyne reagents. For instance, ruthenium catalysts can facilitate the coupling of phenylacetylene with propionaldehyde (B47417) to yield this compound. The catalytic cycle typically involves the formation of a ruthenium-acetylide intermediate, which then undergoes nucleophilic addition to the aldehyde.

Gold-Catalyzed Additions:

Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate the C-C triple bond of alkynes towards nucleophilic attack. In the context of this compound synthesis, gold catalysis can promote the addition of phenylacetylene to propionaldehyde. The mechanism is believed to involve the formation of a π-complex between the gold catalyst and the alkyne, which enhances the acidity of the terminal proton and facilitates the formation of a gold acetylide. This species then reacts with the aldehyde to afford the desired propargyl alcohol.

Copper-Catalyzed Additions:

Copper-catalyzed alkyne additions are among the most widely used methods for the synthesis of propargyl alcohols due to the low cost and low toxicity of copper salts. These reactions can be performed under various conditions, including in the presence of a base or using pre-formed copper acetylides. The direct coupling of phenylacetylene and propionaldehyde in the presence of a copper catalyst provides an efficient route to this compound.

| Catalyst System | Alkyne | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Reference |

| [{RuCl₂(p-cymene)}₂]/AgSbF₆/Pivalic Acid | Phenylacetylene | Propionaldehyde | i-PrOH | 100 | Good to Excellent | organic-chemistry.org |

| HAuCl₄·3H₂O | Phenylacetylene | Propionaldehyde | Toluene (B28343) | 80 | Very Good | mdpi.com |

| CuI | Phenylacetylene | Propionaldehyde | Toluene | 100 | Excellent | researchgate.net |

Multi-Component Reactions for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecules. While the direct three-component synthesis of this compound from phenylacetylene, propionaldehyde, and a hydroxyl source is not a classical named MCR, related reactions provide a conceptual framework for its one-pot synthesis.

The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a well-known MCR that produces propargylamines. mdpi.comrsc.org This reaction involves the condensation of an aldehyde and an amine to form an iminium ion in situ, which is then attacked by a metal acetylide. Although this reaction yields a nitrogen-containing product, its principles can be adapted to the synthesis of propargyl alcohols.

A hypothetical multi-component approach to this compound would involve the in-situ formation of a metal acetylide from phenylacetylene, which then reacts with propionaldehyde. This process, while technically a two-component reaction, can be performed in a one-pot fashion, embodying the efficiency of MCRs. The direct coupling of phenylacetylene and propionaldehyde, catalyzed by a suitable transition metal, avoids the isolation of intermediates and minimizes waste, aligning with the principles of green chemistry. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Key Features |

| A³ Coupling Analogue | Phenylacetylene | Propionaldehyde | Transition Metal (e.g., Cu, Au, Ru) | One-pot synthesis, high atom economy. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green approaches have been explored, primarily focusing on the use of alternative energy sources to accelerate reactions and reduce energy consumption.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity. nih.govresearchgate.net In the context of this compound synthesis, microwave-assisted alkynylation of propionaldehyde with phenylacetylene can be achieved. The rapid heating provided by microwaves can significantly accelerate the reaction, allowing for the synthesis to be completed in minutes rather than hours. researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional heating. nih.govnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. The ultrasound-assisted synthesis of this compound from phenylacetylene and propionaldehyde offers a mild and efficient method that can often be performed at room temperature, thereby reducing energy consumption. mdpi.com

| Energy Source | Catalyst | Solvent | Reaction Time | Yield (%) | Advantages |

| Microwave | CuCl | Solvent-free | 25 min | Good to Excellent | Rapid reaction, energy efficient |

| Ultrasound | Al₂O₃/KMnO₄ | Aqueous Acetonitrile | Short | Good to High | Mild conditions, reduced energy consumption |

Stereoselective and Enantioselective Synthesis of 1 Phenyl 1 Pentyn 3 Ol and Its Stereoisomers

Asymmetric Alkynylation of Aldehydes and Ketones

The most direct approach to chiral propargylic alcohols is the asymmetric alkynylation of corresponding aldehydes or ketones. This involves the addition of a metal acetylide to a carbonyl group, guided by a chiral catalyst or ligand, to produce the desired enantiomer of the alcohol. For the synthesis of 1-phenyl-1-pentyn-3-ol, this entails the reaction of phenylacetylene (B144264) with propanal.

Chiral Catalyst Systems (e.g., Iridium, Copper, Palladium)

Various transition metal-based catalyst systems have been developed for the asymmetric alkynylation of aldehydes. While specific examples detailing the use of iridium, copper, and palladium catalysts for the synthesis of this compound are not extensively documented in the reviewed literature, the general applicability of these metals in similar transformations is well-established. For instance, chiral iridium catalysts have been successfully employed in the asymmetric hydroalkynylation of nonpolar alkenes nih.gov. Palladium-catalyzed asymmetric olefination of aryl halides with alkynes provides a pathway to axially chiral styrenes nih.gov. Copper-catalyzed systems are also prominent in asymmetric alkyne additions.

A notable example of a highly effective catalyst system for the asymmetric addition of phenylacetylene to a range of aldehydes, including aliphatic aldehydes like propanal, involves the use of a BINOL-Ti(OiPr)₄ complex. This method yields chiral propargyl alcohols with high enantioselectivity organic-chemistry.org. The reaction proceeds through the formation of an alkynylzinc intermediate, which then reacts with the aldehyde in the presence of the chiral titanium complex organic-chemistry.org.

Table 1: Asymmetric Alkynylation of Propanal with Phenylacetylene using a (S)-BINOL-Ti(OiPr)₄ Catalyst System

| Entry | Aldehyde | Alkyne | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Propanal | Phenylacetylene | 85 | 92 |

Data sourced from research on highly enantioselective phenylacetylene additions to both aliphatic and aromatic aldehydes. organic-chemistry.org

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis wikipedia.orgsigmaaldrich.com. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired transformation, the auxiliary can be removed and ideally recycled sigmaaldrich.com. Common chiral auxiliaries include derivatives of amino alcohols, such as ephedrine (B3423809) and pseudoephedrine, as well as oxazolidinones wikipedia.org.

In the context of synthesizing this compound, a chiral auxiliary could be attached to either the propanal or the phenylacetylene moiety. For example, propanal could be converted into a chiral imine or acetal, which would then react with a phenylacetylide nucleophile. The chiral auxiliary would bias the facial addition to the carbonyl or imine group, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound. While this is a well-established strategy for asymmetric synthesis, specific examples and detailed research findings for the application of chiral auxiliaries in the synthesis of this compound are not prevalent in the surveyed literature.

Enantioselective Transfer Hydrogenation Routes

Enantioselective transfer hydrogenation is a powerful method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols illinois.edu. This technique typically involves the use of a chiral transition metal catalyst and a hydrogen donor, such as isopropanol (B130326) or formic acid illinois.edu. The synthesis of this compound via this route would start from the corresponding ketone, 1-phenyl-1-pentyn-3-one.

The asymmetric transfer hydrogenation of this ynone in the presence of a suitable chiral catalyst would furnish the desired enantiomer of this compound. While this is a theoretically viable and attractive approach due to the operational simplicity of transfer hydrogenation reactions, specific reports detailing the enantioselective transfer hydrogenation of 1-phenyl-1-pentyn-3-one to produce this compound are scarce in the existing literature.

Diastereoselective Control in Alkynol Formation

Diastereoselective control becomes relevant when one of the reactants, either the aldehyde or the alkyne, already possesses a chiral center. For instance, the addition of phenylacetylene to a chiral aldehyde would result in the formation of diastereomeric propargyl alcohols. The inherent stereochemistry of the aldehyde can influence the stereochemical outcome of the addition, a phenomenon known as substrate-controlled diastereoselectivity.

Alternatively, the use of a chiral catalyst or reagent can override the influence of the substrate's chirality, leading to reagent-controlled diastereoselectivity. An example of a diastereoselective addition of phenylacetylene has been reported with chiral racemic α-chloroketones, where the reaction conditions were controlled to achieve good facial stereoselection nih.govnih.gov. While the principles of diastereoselective control are fundamental in organic synthesis, specific studies focusing on the diastereoselective formation of this compound derivatives are not extensively covered in the reviewed literature.

Kinetic Resolution Strategies for Enantiomer Enrichment

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds wikipedia.org. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer wikipedia.org.

For racemic this compound, kinetic resolution can be achieved through enzymatic acylation. Lipases are commonly used for this purpose, as they can selectively acylate one enantiomer of the alcohol at a much higher rate than the other. While specific data for the kinetic resolution of this compound is limited, a study on the closely related compound (±)-1-phenyl-2-propyn-1-ol provides valuable insight. In this study, Candida antarctica lipase (B570770) B (Novozym 435) was used to effectively resolve the racemic alcohol via transesterification with vinyl acetate (B1210297) nih.gov.

Table 2: Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol

| Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) |

|---|---|---|

| 2 | 48.78 | 93.25 |

Data is for the kinetic resolution of (±)-1-phenyl-2-propyn-1-ol using Novozym 435 and vinyl acetate under microwave irradiation. nih.gov

This enzymatic approach is a powerful tool for obtaining enantiomerically enriched propargyl alcohols.

Deracemization Processes for this compound

Deracemization is an ideal process for the production of a single enantiomer from a racemate, as it has the potential to convert the entire racemic mixture into the desired enantiomer, thus achieving a theoretical yield of 100%. This is often achieved through a process called dynamic kinetic resolution (DKR), which combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer scielo.br.

A common strategy for the deracemization of secondary alcohols involves a chemoenzymatic process. This typically consists of an enantioselective enzymatic reaction coupled with a metal-catalyzed racemization of the unreacted alcohol. For instance, a one-pot deracemization of 1-phenylethanols has been developed by combining a manganese-driven oxidation to the corresponding ketone with an enzymatic reduction nih.govresearchgate.net. The ketone intermediate is then enantioselectively reduced by an alcohol dehydrogenase to afford the desired enantiomer of the alcohol in high yield and enantiomeric excess nih.gov.

Chemical Transformations and Reactivity Studies of 1 Phenyl 1 Pentyn 3 Ol

Hydrogenation Chemistry of the Alkyne Moiety

The hydrogenation of alkynes is a critical transformation in organic synthesis, allowing for the selective formation of alkenes and alkanes. The presence of the hydroxyl group in 1-Phenyl-1-pentyn-3-ol influences the reactivity and selectivity of this process.

The partial hydrogenation of alkynes to alkenes is a synthetically valuable reaction, with the stereochemical outcome (cis or trans alkene) being of particular importance. The selective hydrogenation of 1-phenyl-1-pentyne (B1581927), a compound structurally similar to this compound, over a Pd/MCM-41 catalyst has been studied. The reaction proceeds sequentially, first forming the corresponding cis- and trans-1-phenyl-1-pentene (B100731) isomers, followed by further reduction to 1-phenylpentane upon complete consumption of the starting alkyne. researchgate.net

The general transformation of alkenes to alkanes via heterogeneous catalytic hydrogenation is a well-established process. youtube.com This reaction typically involves the use of a solid catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of hydrogen gas. youtube.comorganic-chemistry.org The alkene is adsorbed onto the surface of the metal catalyst, followed by the addition of hydrogen atoms to the double bond, resulting in the corresponding alkane. youtube.com

Table 1: Products of 1-phenyl-1-pentyne Hydrogenation

| Reactant | Intermediate Products | Final Product |

|---|

The performance of a catalyst in alkyne hydrogenation is dependent on several factors, including the nature of the metal, the support, and the reaction conditions. Palladium-based catalysts are highly effective for the semi-hydrogenation of alkynols to enols. mdpi.com The mechanism of hydrogenation on metal surfaces is generally understood to involve the adsorption of both the alkyne and hydrogen onto the catalyst surface. The reaction proceeds through the stepwise addition of hydrogen atoms to the alkyne. The selectivity towards the alkene is a key challenge, as the alkene product can compete with the alkyne for active sites on the catalyst and undergo further hydrogenation to the alkane. nih.gov

The structure of the catalyst at the nanoscale significantly impacts its activity and selectivity. For instance, in the hydrogenation of 2-methyl-3-butyn-2-ol, it was found that different active sites on palladium nanocrystals exhibit different catalytic behaviors. Semihydrogenation to the corresponding alkene, 2-methyl-3-buten-2-ol, occurs preferentially on the planar surfaces of the nanocrystals, while overhydrogenation to the alkane is more prevalent at the edge sites. nih.gov This suggests that catalyst design with controlled morphology can be used to optimize the desired product yield. A two-site Langmuir-Hinshelwood mechanism has been proposed to model the kinetics of such reactions. nih.gov

Single-atom alloy (SAA) catalysts represent a newer class of materials with unique catalytic properties. These catalysts consist of isolated single atoms of an active metal dispersed in a more inert host metal matrix. researchgate.netrsc.org This atomic dispersion can lead to enhanced selectivity and activity in hydrogenation reactions.

In the context of alkyne hydrogenation, a Pd1Ag3/Al2O3 SAA catalyst has been shown to be highly effective for the liquid-phase hydrogenation of 1-phenyl-1-propyne (B1211112), a related disubstituted alkyne. mdpi.comnih.gov This catalyst demonstrated excellent selectivity (95-97%) to the corresponding alkene, which remained constant over a wide range of alkyne conversions (5% to 98%). mdpi.comnih.gov This high selectivity indicates that the direct hydrogenation of the alkyne to the alkane is negligible on this SAA catalyst. mdpi.comnih.gov

The proposed mechanism for alkyne hydrogenation on SAA catalysts involves the competitive adsorption of hydrogen and the alkyne/alkene on the single-atom active centers. mdpi.comnih.gov The kinetics of the 1-phenyl-1-propyne hydrogenation on the Pd1Ag3/Al2O3 catalyst were successfully described by a Langmuir-Hinshelwood model based on this mechanism. mdpi.comnih.gov The enhanced performance of SAA catalysts is attributed to the modification of the electronic properties of the active metal and the geometric isolation of the active sites, which can suppress over-hydrogenation. researchgate.netrsc.org

Table 2: Comparison of Catalyst Performance in Alkyne Hydrogenation

| Catalyst | Substrate | Selectivity to Alkene | Key Feature |

|---|---|---|---|

| Pd/MCM-41 | 1-phenyl-1-pentyne | Sequential hydrogenation | Forms alkene intermediates |

| Pd Nanocrystals | 2-methyl-3-butyn-2-ol | Dependent on crystal facet | Planar sites favor alkene |

Rearrangement Reactions

The propargylic alcohol functionality in this compound makes it susceptible to various rearrangement reactions, which can lead to the formation of a diverse range of products.

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a powerful method for the synthesis of alkynes from vinyl halides. This reaction has been extended to involve 1-chlorovinyl p-tolyl sulfoxides. beilstein-journals.orgnih.gov The process involves the reaction of a 1-chlorovinyl p-tolyl sulfoxide (B87167) with an organometallic reagent, such as isopropylmagnesium chloride. beilstein-journals.orgnih.gov This leads to a sulfoxide/magnesium exchange reaction, forming a magnesium alkylidene carbenoid intermediate. beilstein-journals.orgnih.govelsevierpure.com This intermediate then undergoes the FBW rearrangement to yield the corresponding alkyne. beilstein-journals.orgnih.govelsevierpure.com

This methodology provides a convenient route for the one-carbon homologation of carbonyl compounds to alkynes. beilstein-journals.orgnih.gov The 1-chlorovinyl p-tolyl sulfoxides can be readily prepared from carbonyl compounds and chloromethyl p-tolyl sulfoxide. beilstein-journals.orgnih.gov The mechanism of the FBW rearrangement of magnesium alkylidene carbenoids has been investigated using 13C-labeled sulfoxides and DFT calculations. beilstein-journals.orgnih.gov

Propargylic alcohols can undergo various rearrangement reactions, often catalyzed by transition metals. For example, the gold-catalyzed Meyer-Schuster rearrangement of 1-phenyl-1-hexyn-3-ol, a homolog of this compound, leads to the formation of cis- and trans-1-phenylhex-2-en-1-one. prezi.com

Another significant transformation is the enantioselective beilstein-journals.orgacs.org-rearrangement of propargylic systems. A copper-catalyzed enantioconvergent O-to-N beilstein-journals.orgacs.org-rearrangement of 2-propargyloxy-pyridines has been developed. nih.govscispace.com While this specific reaction does not directly involve this compound, it demonstrates a key reactivity pattern of propargylic systems. The proposed mechanism involves the formation of copper-acetylide and bimetallic intermediates, with the rearrangement likely proceeding through heterolytic C–O bond cleavage. nih.govscispace.com Such propargylic rearrangements are valuable for the formation of new carbon-heteroatom bonds with high stereocontrol. nih.govscispace.com

Isomerization pathways are fundamental to understanding the reactivity of unsaturated compounds. While specific isomerization studies on this compound are not detailed in the provided context, the general principles of isomerization reactions, such as those computed for other systems, involve the identification of stationary points and transition structures on the potential energy surface. researchgate.net

Intramolecular Hydrogen Migration Mechanisms

Intramolecular hydrogen migration in propargylic alcohols like this compound can occur through several mechanisms, often facilitated by metal catalysts or acidic conditions. These rearrangements are fundamental transformations in organic synthesis.

One potential pathway is a hydride shift , a rearrangement where a hydrogen atom in a carbocation moves to an adjacent or nearby carbon atom to form a more stable intermediate. nih.gov While 1,2-hydride shifts are common, more distant migrations such as 1,3-hydride shifts can also occur, sometimes requiring thermal conditions to overcome a higher activation barrier. google.com In the context of this compound, protonation of the hydroxyl group followed by the loss of water would generate a secondary propargylic carbocation. A subsequent 1,3-hydride shift could lead to a more stabilized allenic or conjugated carbocation, which would then react further.

Another significant mechanism involves transition metal-catalyzed hydrogen transfer . Ruthenium complexes, for instance, are known to catalyze the transfer hydrogenation of various unsaturated compounds. researchgate.net For propargylic alcohols, a ruthenium catalyst can facilitate a hydrogen transfer from the hydroxyl group to the alkyne, leading to the formation of α,β-unsaturated ketones. This process is believed to proceed through the formation of intermediate metal-hydride species and subsequent migratory insertion steps. researchgate.netchemrxiv.org Although direct studies on this compound are not specified, the general mechanism is applicable to its structure. Such reactions are atom-economical and represent a powerful tool for isomerization and redox-neutral transformations.

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol moiety in this compound is susceptible to oxidation, yielding the corresponding α,β-unsaturated ketone, 1-phenyl-1-pentyn-3-one. Various methods have been developed to achieve this transformation selectively and efficiently.

Aerobic Oxidation with Oxovanadium Complexes

The use of molecular oxygen as a terminal oxidant is a key goal in green chemistry. Research has demonstrated that oxovanadium complexes can effectively catalyze the aerobic oxidation of propargylic alcohols. A notable catalytic system employs vanadium oxyacetylacetonate [VO(acac)₂] in the presence of 3 Å molecular sieves (MS3A) in acetonitrile. thieme-connect.de This system operates under an atmospheric pressure of oxygen to convert propargylic alcohols to their corresponding carbonyl compounds. thieme-connect.deresearchgate.net

The proposed mechanism involves the formation of a vanadium(V) alcoholate species, which then undergoes a β-hydrogen elimination to yield the ketone and a reduced vanadium species. The catalyst is then re-oxidized by molecular oxygen to complete the catalytic cycle. thieme-connect.de For alcohols where the substituent on the carbinol carbon is an aryl group, such as in this compound, the reactivity is generally high. thieme-connect.deresearchgate.net

Table 1: Aerobic Oxidation of Propargylic Alcohols with VO(acac)₂ Data based on general findings for aryl-substituted propargylic alcohols.

| Substrate Class | Catalyst | Oxidant | Solvent | Key Additive | Typical Yield |

|---|---|---|---|---|---|

| Aryl Propargylic Alcohols | VO(acac)₂ | O₂ (1 atm) | Acetonitrile | 3 Å Molecular Sieves | High |

Selective Oxidation to Ketones and Aldehydes

As this compound is a secondary alcohol, its selective oxidation yields a ketone. A variety of modern oxidative methods are available that are milder and more selective than traditional reagents.

One practical and environmentally friendly method involves an iron-catalyzed aerobic oxidation. This system uses a combination of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) at room temperature. researchgate.net This protocol is efficient for converting various propargylic alcohols into α,β-unsaturated alkynones in good to excellent yields and is scalable for industrial production. researchgate.netorganic-chemistry.org

Other established reagents for the selective oxidation of secondary alcohols to ketones include those based on chromium (e.g., PCC, PDC), manganese (e.g., MnO₂ for propargylic alcohols), and hypervalent iodine (e.g., Dess-Martin periodinane). google.comchemrxiv.org The choice of reagent often depends on the presence of other functional groups within the molecule. For this compound, its secondary propargylic nature makes it an ideal substrate for many of these selective methods. google.comnih.gov

Table 2: Conditions for Selective Oxidation of Propargylic Alcohols

| Catalyst/Reagent System | Oxidant | Solvent | Temperature | Product Type | Ref. |

|---|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | O₂ (air) | Toluene | Room Temp. | Ketone | researchgate.net |

| VO(acac)₂ | O₂ (air) | Acetonitrile | Varies | Ketone | thieme-connect.deresearchgate.net |

| Active MnO₂ | Stoichiometric | Dichloromethane | Room Temp. | Ketone | google.comchemrxiv.org |

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound serves as a key site for further molecular elaboration through functionalization reactions such as etherification, esterification, and silylation.

Etherification Reactions (e.g., Heterogeneously Catalyzed Glycerol (B35011) Etherification)

Etherification transforms the hydroxyl group into an ether linkage (-OR). While direct etherification of this compound can be achieved under standard conditions (e.g., Williamson ether synthesis), a relevant example of the reactivity of propargyl alcohols is seen in the heterogeneously catalyzed etherification of glycerol. chemrxiv.org In this process, glycerol is reacted with various alcohols, including propargyl alcohol, in the presence of a solid acid catalyst like acid-functionalized silica (B1680970) or Amberlyst resins. chemrxiv.org This reaction is significant for converting biomass-derived glycerol into valuable fuel additives and chemical intermediates. The reaction demonstrates the utility of the propargyl alcohol hydroxyl group as a nucleophile in acid-catalyzed etherification, a principle that applies equally to the functionalization of this compound. chemrxiv.org

Esterification and Silylation

Esterification: The hydroxyl group of this compound can be readily converted to an ester by reaction with a carboxylic acid (Fischer esterification), acid chloride, or acid anhydride. These reactions are among the most fundamental transformations of alcohols. Furthermore, enzyme-catalyzed processes can be used for the enantio-selective esterification of racemic propargylic alcohols, allowing for the kinetic resolution of chiral alcohols. nih.gov

Silylation: Silylation is a common strategy to protect the hydroxyl group or to introduce a silyl (B83357) moiety as a functional handle. The hydroxyl group of this compound can be converted into a silyl ether using various silylating agents, such as chlorosilanes (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine. An environmentally benign procedure for the silylation of propargyl alcohols utilizes a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea (B33335) as the reaction medium. researchgate.net

Additionally, silyl groups can be introduced at the alkyne through reactions like regioselective anti-silyllithiation. In this transformation, a silyllithium reagent adds across the triple bond of a propargylic alcohol, which, after quenching with an electrophile, yields a highly functionalized β-silyl allylic alcohol. chemrxiv.orggoogle.com This highlights the interplay between the hydroxyl and alkyne groups in directing the reactivity of the molecule.

Cycloaddition Reactions and Related Click Chemistry Applications of this compound

The structural motif of this compound, featuring a terminal alkyne, positions it as a versatile substrate for cycloaddition reactions, particularly the 1,3-dipolar cycloaddition with azides. This reaction, especially in its catalyzed forms, is the cornerstone of "click chemistry," a concept that emphasizes modular, efficient, and high-yielding chemical transformations. The primary application of this reactivity for propargyl alcohols lies in the synthesis of 1,2,3-triazoles, which are five-membered heterocyclic compounds with significant applications in medicinal chemistry and materials science.

The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) can proceed thermally, but this often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). To overcome these limitations, metal-catalyzed versions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC), have been developed. These catalytic systems offer remarkable control over the reaction's regioselectivity and proceed under mild conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of a click reaction and is known for its exceptional reliability and specificity. organic-chemistry.org When this compound is subjected to CuAAC conditions, it is expected to react with a variety of organic azides to exclusively yield 1,4-disubstituted 1,2,3-triazoles. The reaction is highly tolerant of the hydroxyl group present in this compound.

The generally accepted mechanism involves the in situ formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with the organic azide in a stepwise manner to form the triazole ring. Common catalyst systems include Cu(I) salts like copper(I) iodide or copper(I) bromide, or the in situ reduction of a Cu(II) salt (e.g., copper(II) sulfate) with a reducing agent like sodium ascorbate. A variety of solvents can be employed, including mixtures of water with organic solvents like tert-butanol, which underscores the reaction's biocompatibility. acs.org

Below is a representative data table illustrating the expected outcomes of CuAAC reactions with this compound based on studies with analogous aryl-substituted propargyl alcohols.

| Azide Reactant | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temperature | >95 | 1-(Benzyl)-4-(1-phenyl-3-hydroxy-1-pentyl)-1H-1,2,3-triazole |

| Phenyl Azide | CuI | THF | Room Temperature | ~90 | 1-(Phenyl)-4-(1-phenyl-3-hydroxy-1-pentyl)-1H-1,2,3-triazole |

| 3-Azidopropyl benzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 40 | ~92 | 1-(3-Phenylpropyl)-4-(1-phenyl-3-hydroxy-1-pentyl)-1H-1,2,3-triazole |

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Complementary to the CuAAC reaction, the RuAAC provides access to the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. acs.orgchalmers.se This reaction is catalyzed by ruthenium(II) complexes, with common examples being [CpRuCl(PPh₃)₂] and [CpRuCl(COD)] (Cp* = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene). acs.org The RuAAC is also tolerant of a wide range of functional groups, including alcohols.

The proposed mechanism for the RuAAC involves the formation of a ruthenacycle intermediate through oxidative coupling of the alkyne and azide. chalmers.se This is followed by reductive elimination to yield the 1,5-disubstituted triazole product. Non-protic solvents such as tetrahydrofuran (B95107) (THF), toluene, or 1,2-dichloroethane (B1671644) are typically employed for this transformation. chalmers.se While the reaction can proceed at room temperature with highly active catalysts, gentle heating is sometimes required to achieve good yields, especially with less reactive substrates. acs.org

The following table presents the expected outcomes for RuAAC reactions of this compound with various azides, based on reported reactions with similar propargyl alcohols.

| Azide Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| Benzyl Azide | [CpRuCl(PPh₃)₂] | Toluene | 80 | ~85 | 1-(Benzyl)-5-(1-phenyl-3-hydroxy-1-pentyl)-1H-1,2,3-triazole |

| Phenyl Azide | [CpRuCl(COD)] | 1,2-Dichloroethane | 60 | ~88 | 1-(Phenyl)-5-(1-phenyl-3-hydroxy-1-pentyl)-1H-1,2,3-triazole |

| 1-Azidohexane | [Cp*RuCl(PPh₃)₂] | THF | 60 | ~82 | 1-(Hexyl)-5-(1-phenyl-3-hydroxy-1-pentyl)-1H-1,2,3-triazole |

Mechanistic Investigations of Reactions Involving 1 Phenyl 1 Pentyn 3 Ol

Elucidation of Reaction Pathways for Synthesis

The synthesis of 1-Phenyl-1-pentyn-3-ol can be achieved through several synthetic routes, with the Grignard reaction being a prominent and illustrative example. The elucidation of the reaction pathway for this synthesis involves understanding the nucleophilic addition of an organometallic reagent to a carbonyl compound.

A plausible and common pathway for the synthesis of this compound is the reaction of phenylacetylene (B144264) with a suitable Grignard reagent, such as ethylmagnesium bromide, to form a phenylacetylide Grignard reagent. This is then followed by a reaction with propanal.

Step 1: Formation of the Phenylacetylide Grignard Reagent

Initially, phenylacetylene is deprotonated by a Grignard reagent, like ethylmagnesium bromide, in an acid-base reaction. The acidic proton of the terminal alkyne is removed by the strongly basic ethyl group of the Grignard reagent, resulting in the formation of the phenylacetylide Grignard reagent and ethane gas.

Step 2: Nucleophilic Attack on Propanal

The carbon atom of the phenylacetylide anion in the Grignard reagent is a potent nucleophile. It attacks the electrophilic carbonyl carbon of propanal. This nucleophilic addition leads to the formation of a tetrahedral intermediate, an alkoxide salt.

Step 3: Protonation to Yield this compound

The final step involves the protonation of the alkoxide intermediate. This is typically achieved by adding a weak acid, such as aqueous ammonium (B1175870) chloride, to the reaction mixture. The alkoxide oxygen abstracts a proton, yielding the final product, this compound, and a magnesium salt byproduct.

| Step | Reactants | Reagents | Intermediate | Product |

| 1 | Phenylacetylene | Ethylmagnesium bromide | Phenylacetylide magnesium bromide | - |

| 2 | Phenylacetylide magnesium bromide, Propanal | - | Magnesium alkoxide salt | - |

| 3 | Magnesium alkoxide salt | Aqueous ammonium chloride | - | This compound |

This reaction pathway highlights the formation of a new carbon-carbon bond between the phenylacetylide group and the carbonyl carbon of propanal, a key step in the construction of the this compound molecule.

Detailed Studies of Catalytic Cycles in Transformations

Transformations of this compound, such as its selective hydrogenation, are often facilitated by catalysts. Understanding the detailed catalytic cycle is crucial for optimizing reaction conditions and improving catalyst performance. The hydrogenation of alkynes to alkenes is a classic example where the catalytic cycle plays a pivotal role.

While specific studies on the catalytic transformations of this compound are not extensively detailed in the provided search results, the principles can be effectively illustrated by examining the well-studied hydrogenation of a closely related compound, 1-phenyl-1-propyne (B1211112), on a single-atom alloy (SAA) catalyst like Pd1Ag3/Al2O3. mdpi.comnih.gov The kinetics of this reaction are well-described by the Langmuir-Hinshelwood model, which is based on a mechanism involving competitive adsorption of reactants on the catalyst surface. mdpi.comnih.gov

The catalytic cycle for the hydrogenation of an alkyne on a heterogeneous catalyst generally involves the following key steps:

Adsorption of Reactants : Both hydrogen (H2) and the alkyne (in this case, a molecule analogous to this compound) adsorb onto the active sites of the catalyst surface. In the case of the Pd1Ag3 SAA catalyst, this involves competitive adsorption on single palladium atoms. mdpi.comnih.gov

Activation of Hydrogen : The adsorbed H2 molecule dissociates into hydrogen atoms on the catalyst surface.

Stepwise Hydrogenation : The adsorbed alkyne undergoes sequential addition of hydrogen atoms. The addition of the first hydrogen atom forms a half-hydrogenated intermediate (a vinyl radical), which is also adsorbed on the surface.

Formation of Alkene : The addition of a second hydrogen atom to the vinyl intermediate leads to the formation of the corresponding alkene.

Desorption of Product : The newly formed alkene desorbs from the catalyst surface, making the active sites available for the next catalytic cycle.

A crucial aspect of this catalytic cycle is the relative rates of adsorption, surface reaction, and desorption. For high selectivity towards the alkene, the desorption of the alkene product must be faster than its subsequent hydrogenation to an alkane. On the Pd1Ag3 SAA catalyst, the selectivity for the alkene remains high and constant over a wide range of alkyne conversion, suggesting that the direct hydrogenation of the alkyne to the alkane is negligible. mdpi.comnih.gov

The following table summarizes the elementary steps in a generalized catalytic cycle for alkyne hydrogenation:

| Step | Process | Description |

| 1 | Adsorption | H2 and Alkyne molecules adsorb onto the catalyst surface. |

| 2 | H2 Dissociation | Adsorbed H2 dissociates into H atoms. |

| 3 | First Hydrogenation | An adsorbed H atom adds to the adsorbed alkyne, forming a vinyl intermediate. |

| 4 | Second Hydrogenation | A second adsorbed H atom adds to the vinyl intermediate, forming the alkene. |

| 5 | Desorption | The alkene product desorbs from the catalyst surface. |

This detailed understanding of the catalytic cycle allows for the rational design of catalysts with improved activity and selectivity for the desired transformations of this compound.

Transition State Analysis in Stereoselective Processes

Stereoselective processes are of paramount importance in organic synthesis, as they allow for the preferential formation of one stereoisomer over others. For a chiral molecule like this compound, reactions at or near the chiral center can lead to different stereochemical outcomes. Transition state analysis, often aided by computational chemistry, is a powerful tool for understanding and predicting the stereoselectivity of such reactions.

In a stereoselective reaction, the formation of different stereoisomers proceeds through different transition states. The stereochemical outcome of the reaction is determined by the relative energies of these diastereomeric transition states. The product that is formed through the lower energy transition state will be the major product.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model the geometries and energies of these transient species. nih.gov For a hypothetical stereoselective reduction of the carbonyl group in a precursor to this compound, a chiral reducing agent would be used. The analysis would involve modeling the transition states for the delivery of the hydride to the two faces of the carbonyl group.

Factors that influence the energy of the transition state and thus the stereoselectivity include:

Steric Hindrance : The transition state that minimizes steric clashes between bulky groups will be lower in energy.

Electronic Effects : Favorable electronic interactions, such as orbital overlap, can stabilize a particular transition state.

Solvent Effects : The solvent can play a crucial role in stabilizing or destabilizing transition states through interactions like hydrogen bonding.

The following table illustrates the general approach to transition state analysis in a stereoselective reaction:

| Stereoisomeric Product | Corresponding Transition State | Relative Energy | Predicted Outcome |

| R-enantiomer | TS-R | Lower | Major Product |

| S-enantiomer | TS-S | Higher | Minor Product |

By analyzing these factors, chemists can design more effective stereoselective syntheses and transformations involving chiral molecules like this compound.

Spectroscopic Probing of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Spectroscopic techniques are invaluable tools for probing these often short-lived species. While specific spectroscopic studies on reaction intermediates of this compound were not found in the search results, the application of these techniques can be discussed in the context of its potential reactions.

Various spectroscopic methods can be employed, often in situ, to monitor the progress of a reaction and identify transient species. These techniques include:

Infrared (IR) Spectroscopy : In situ IR spectroscopy can be used to track the disappearance of reactant functional groups (e.g., the C=O stretch of a carbonyl precursor or the C≡C stretch of the alkyne) and the appearance of product functional groups (e.g., the O-H stretch of the alcohol). It can also help identify intermediates that have characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy can provide detailed structural information about intermediates that are present in sufficient concentration and have a long enough lifetime. Low-temperature NMR experiments can often be used to trap and characterize otherwise unstable intermediates.

Mass Spectrometry (MS) : Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in a reaction mixture.

For example, in the Grignard synthesis of this compound, in situ IR spectroscopy could potentially be used to monitor the consumption of the propanal reactant by observing the decrease in the intensity of its characteristic carbonyl absorption band.

The following table provides an overview of spectroscopic techniques and their potential applications in studying reactions of this compound:

| Spectroscopic Technique | Information Provided | Potential Application |

| Infrared (IR) Spectroscopy | Functional group identification | Monitoring the conversion of functional groups during synthesis or transformation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information | Characterization of stable or trapped reaction intermediates. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Detection of charged intermediates and confirmation of product identity. |

The application of these spectroscopic techniques provides direct experimental evidence for the existence of proposed intermediates, thereby strengthening the understanding of the reaction mechanism.

Kinetic Modeling and Rate Law Determination

Kinetic modeling and the determination of the rate law are essential for quantifying the speed of a reaction and understanding how the reaction rate depends on the concentration of reactants and catalysts. The rate law provides a mathematical expression that describes the relationship between the reaction rate and the concentrations of the species involved in the reaction.

While a specific kinetic model for reactions of this compound is not available, the principles can be illustrated by the kinetic modeling of the hydrogenation of the closely related 1-phenyl-1-propyne. mdpi.comnih.gov The kinetics of this reaction on a Pd1Ag3/Al2O3 catalyst were successfully described by a Langmuir-Hinshelwood type model. mdpi.comnih.gov This model is based on the reaction mechanism and suggests competitive adsorption of hydrogen and the alkyne/alkene on the catalyst's active sites. mdpi.comnih.gov The model was able to describe the kinetic characteristics of the hydrogenation with a high degree of accuracy. mdpi.comnih.gov

The general form of a rate law is:

Rate = k[A]^m[B]^n

where:

k is the rate constant

[A] and [B] are the concentrations of the reactants

m and n are the reaction orders with respect to each reactant

The method of initial rates is a common experimental approach to determine the rate law. This method involves measuring the initial rate of the reaction at different initial concentrations of the reactants. By comparing the initial rates of different experiments where the concentration of one reactant is varied while the others are kept constant, the order of the reaction with respect to that reactant can be determined.

The following hypothetical data illustrates the method of initial rates for a reaction involving this compound (represented as PPO):

| Experiment | [PPO] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.0 x 10^-3 |

| 2 | 0.20 | 0.10 | 2.0 x 10^-3 |

| 3 | 0.10 | 0.20 | 4.0 x 10^-3 |

From this data, it can be deduced that the reaction is first order with respect to PPO and second order with respect to Reactant B, leading to the rate law: Rate = k[PPO][Reactant B]^2. Once the rate law is established, the rate constant (k) can be calculated using the data from any of the experiments.

Role of 1 Phenyl 1 Pentyn 3 Ol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of 1-Phenyl-1-pentyn-3-ol, namely the nucleophilic hydroxyl group and the electrophilic alkyne, allows it to participate in a wide range of chemical transformations, leading to the formation of complex acyclic and heterocyclic systems. researchgate.net Propargyl alcohols, the class of compounds to which this compound belongs, are well-established precursors for a variety of intricate molecular architectures. researchgate.netrawsource.com

One of the prominent applications of propargyl alcohols is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. rawsource.com The alkyne group can undergo various cyclization reactions to form rings. For instance, gold-catalyzed reactions of alkynols are a powerful tool for constructing complex molecular frameworks. mdpi.comnih.gov These reactions can proceed through intramolecular hydroalkoxylation or other cycloisomerization pathways to yield substituted furans, pyrans, and other heterocyclic systems. mdpi.comnih.govrsc.orgmdpi.com In the context of this compound, the intramolecular reaction involving the hydroxyl group and the alkyne could lead to the formation of a five-membered dihydrofuran ring.

Furthermore, the alkyne moiety can participate in multicomponent reactions, which are highly efficient one-pot processes that combine three or more reactants to generate complex products. nih.govorganic-chemistry.org These reactions are valuable in creating molecular diversity and complexity in a single synthetic step. The reactivity of the triple bond in this compound makes it an ideal candidate for such transformations. msu.edu

The table below summarizes some of the key transformations that propargyl alcohols like this compound can undergo to form complex molecules.

| Reaction Type | Catalyst/Reagents | Resulting Structures |

| Gold-Catalyzed Cycloisomerization | Au(I) or Au(III) complexes | Substituted furans, pyrans, benzofurans mdpi.comnih.govrsc.org |

| Meyer-Schuster Rearrangement | Acid catalyst | α,β-Unsaturated carbonyl compounds wikipedia.org |

| Oxidation | Oxidizing agents | Propynal or propargylic acid derivatives wikipedia.org |

| Multicomponent Reactions | Various catalysts and reactants | Highly substituted heterocyclic and carbocyclic systems nih.govorganic-chemistry.org |

| Azide-Alkyne Cycloaddition ("Click Chemistry") | Copper(I) catalyst | Triazole-containing structures rawsource.com |

Scaffold for Natural Product Analogs

Natural products often serve as inspiration for the design of new therapeutic agents and biological probes. wikipedia.orgmdpi.comrsc.orgnih.gov The synthesis of natural product analogs, which are structurally related but modified versions of the natural compounds, is a key strategy in medicinal chemistry to improve activity, selectivity, and pharmacokinetic properties. wikipedia.orgmdpi.comrsc.org this compound provides a rigid and functionalizable scaffold that can be elaborated to mimic the core structures of certain natural products.

Many natural products contain pyran or pyranone ring systems. rawsource.com The structural elements of this compound are conducive to the formation of such heterocyclic frameworks. Through cyclization reactions, it is conceivable that this compound could serve as a starting point for the synthesis of analogs of natural products containing substituted dihydropyran or similar oxygen-containing heterocycles. The phenyl group and the ethyl group on the stereocenter offer points for further modification to match the substitution patterns found in natural targets.

Strategies for the design and synthesis of natural product analogs often involve the use of versatile building blocks that can be readily modified. mdpi.comrsc.org The dual reactivity of this compound allows for a divergent synthetic approach, where a common intermediate can be transformed into a variety of related structures, which is a powerful strategy in the generation of libraries of natural product-like molecules.

Intermediate in the Formation of Polysubstituted Derivatives

The chemical structure of this compound offers two primary sites for derivatization: the hydroxyl group and the carbon-carbon triple bond. This allows for the systematic introduction of various substituents, leading to a wide range of polysubstituted derivatives.

Reactions of the Hydroxyl Group: The secondary alcohol functionality can undergo a variety of standard transformations:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Conversion into ethers through reactions such as the Williamson ether synthesis.

Oxidation: Oxidation to the corresponding ketone, 1-phenyl-1-pentyn-3-one.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a variety of nucleophiles.

Reactions of the Alkyne Group: The internal alkyne is also a versatile functional group for further elaboration: msu.edumemorang.comquizlet.com

Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction. Complete reduction to the corresponding alkane is also possible.

Addition Reactions: The alkyne can undergo electrophilic addition of halogens, hydrogen halides, and water (hydration), often catalyzed by mercury or gold salts. mdpi.commsu.edu

Coupling Reactions: As a terminal alkyne equivalent after deprotonation, it can participate in various carbon-carbon bond-forming reactions, such as the Sonogashira coupling.

Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction or the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. rawsource.com

The combination of these reactions allows for the generation of a diverse set of polysubstituted molecules from a single starting material.

Application in Building Block Libraries for Diversification Strategies

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful approaches for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. rsc.orgmsu.edunih.govscispace.comrsc.orgcam.ac.uksci-hub.se The success of these strategies relies on the availability of a diverse set of building blocks that can be systematically combined.

This compound is an attractive building block for such libraries due to its bifunctional nature. The presence of two distinct and readily modifiable functional groups (hydroxyl and alkyne) allows for the attachment of different molecular fragments in a controlled and sequential manner. This "build/couple/pair" strategy is a cornerstone of DOS. sci-hub.se

The rigid alkyne unit provides a defined spatial orientation for the substituents, which can be beneficial for exploring specific regions of chemical space. The phenyl group and the ethyl group at the stereocenter also contribute to the three-dimensional diversity of the resulting library members. By creating a collection of derivatives of this compound with variations at the hydroxyl and alkyne positions, a diverse library of compounds with a common core scaffold can be generated.

Design and Synthesis of Advanced Materials Precursors (Conceptual)

The unique electronic and structural features of this compound make it a conceptually interesting precursor for the design and synthesis of advanced materials. Propargyl alcohols, in general, are utilized in the synthesis of polymers and other functional materials. rawsource.comrawsource.comrawsource.com

The alkyne functionality can be polymerized through various methods, including transition metal catalysis or radical polymerization, to create polymers with conjugated backbones. wikipedia.org The presence of the phenyl group can enhance the thermal stability and confer interesting photophysical properties to the resulting polymer. The hydroxyl group provides a handle for cross-linking or for the introduction of other functional groups to tune the material's properties.

For example, polymers derived from this compound could potentially find applications in:

Coatings and Adhesives: The ability to form cross-linked networks could lead to durable and resistant coatings. rawsource.comrawsource.com

Conductive Polymers: The conjugated backbone could impart electrical conductivity, making them suitable for applications in electronics. rawsource.com

Functional Polymers: The hydroxyl group can be used to attach specific functionalities, such as fluorescent dyes or bioactive molecules, to create smart materials that respond to external stimuli.

The synthesis of such materials would likely involve the protection of the hydroxyl group, followed by polymerization of the alkyne, and subsequent deprotection and functionalization. Alternatively, the hydroxyl group could be used to create polyester (B1180765) or polyurethane backbones with pendant alkyne groups, which could then be further modified using click chemistry. rawsource.comtaylorandfrancis.com

Advanced Spectroscopic and Computational Approaches in the Study of 1 Phenyl 1 Pentyn 3 Ol

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Phenyl-1-pentyn-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete assignment of the molecule's carbon skeleton and attached protons.

In ¹H NMR, the chemical shifts are influenced by the electronic environment of the protons. libretexts.org The protons of the phenyl group are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The methine proton (CH-OH) at the stereocenter is significantly deshielded by the adjacent hydroxyl group and the phenylacetylene (B144264) moiety, typically resonating in the δ 4.5-5.0 ppm range as a triplet due to coupling with the neighboring methylene (B1212753) protons. The methylene protons (-CH₂-) of the ethyl group are diastereotopic due to the adjacent chiral center and are expected to appear as a complex multiplet around δ 1.7-1.9 ppm. The terminal methyl protons (-CH₃) would resonate further upfield as a triplet around δ 1.0-1.2 ppm. The hydroxyl proton (-OH) signal can vary in position (typically δ 1.5-4.0 ppm) and may appear as a broad or sharp signal depending on concentration and solvent. compoundchem.com

¹³C NMR spectroscopy provides information on the carbon framework. The two acetylenic carbons are characteristic, with the phenyl-substituted carbon appearing around δ 85-90 ppm and the carbon adjacent to the chiral center resonating at a similar downfield shift. The carbinol carbon (CH-OH) is typically found in the δ 60-65 ppm region. The carbons of the phenyl ring produce signals in the δ 125-135 ppm range, with the ipso-carbon appearing at a slightly different shift. The methylene and methyl carbons of the ethyl group are expected at approximately δ 30 ppm and δ 10 ppm, respectively.

The stereochemical assignment of enantiomers or diastereomers of this compound can be achieved using chiral resolving agents or by derivatization (e.g., forming Mosher esters), which induces chemical shift differences between the resulting diastereomeric species, allowing for their differentiation and quantification by high-resolution NMR.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (ortho, meta, para) | 7.25 - 7.45 | Multiplet | 128.0 - 132.0 |

| Phenyl-C (ipso) | - | - | ~123.0 |

| C≡C-Ph | - | - | ~86.0 |

| C≡C-CH | - | - | ~88.0 |

| CH-OH | ~4.6 | Triplet | ~62.0 |

| CH₂ | ~1.8 | Multiplet (dq) | ~31.0 |

| CH₃ | ~1.1 | Triplet | ~10.0 |

| OH | 1.5 - 4.0 | Broad Singlet | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong and broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. youtube.com The C-O stretching vibration appears as a strong band in the 1000-1100 cm⁻¹ range. The internal alkyne (C≡C) stretch is expected to be a weak absorption around 2230-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several medium-to-weak bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. A key feature in the Raman spectrum is the strong intensity of the carbon-carbon triple bond (C≡C) stretching vibration, which appears in the 2230-2260 cm⁻¹ range. This band is often weak in the IR spectrum of internal alkynes, making Raman a superior technique for its identification. rsc.org The aromatic ring vibrations also produce strong signals, particularly the ring-breathing mode around 1000 cm⁻¹. nih.gov

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Weak/Not Observed | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3010-3100 | 3010-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium |

| C≡C Stretch (Internal) | ~2240 | ~2240 | Weak (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Weak |

| C-O Stretch | 1000-1100 | Weak/Not Observed | Strong (IR) |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of this compound. Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique pattern that can be used for identification.

The molecular ion peak (M⁺˙) for this compound (C₁₁H₁₂O) would be observed at a mass-to-charge ratio (m/z) of 160. The fragmentation of propargylic alcohols is often characterized by two primary pathways: alpha-cleavage and dehydration. youtube.comlibretexts.org

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For this compound, the most likely alpha-cleavage event is the loss of the ethyl group (•CH₂CH₃), resulting in a stable, resonance-delocalized cation at m/z 131. This is often the base peak in the spectrum.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 142 (M-18).

Other significant fragments could arise from cleavage of the propargylic bond or rearrangements. The phenylacetylene cation at m/z 101 or the phenyl cation at m/z 77 are also plausible fragments. This fragmentation data is invaluable for confirming the structure of the product in a chemical reaction and for monitoring reaction progress by identifying intermediates and byproducts.

Proposed EI Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 160 | [C₁₁H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | [C₁₁H₁₀]⁺˙ | M⁺˙ - H₂O (Dehydration) |

| 131 | [C₉H₇O]⁺ | M⁺˙ - •C₂H₅ (Alpha-cleavage) |

| 103 | [C₈H₇]⁺ | Cleavage at C3-C4 bond |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography of Solid Derivatives

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. Since this compound is a liquid at room temperature, this technique would require the preparation of a suitable solid derivative. Common derivatization strategies include the formation of esters (e.g., p-nitrobenzoate or 3,5-dinitrobenzoate) or urethanes, which are often highly crystalline.

Should a suitable crystal be obtained, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, crystallizing it as a single enantiomer or as a derivative with a known chiral auxiliary would allow for the determination of its absolute stereochemistry. To date, no public crystal structure data for derivatives of this compound has been reported in crystallographic databases.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer profound insights into the molecular properties of this compound, complementing experimental data.

The flexibility of this compound arises from rotation around several single bonds, primarily the C(sp³)-C(sp²) bond of the ethyl group and the C(sp³)-C(sp) bond adjacent to the alkyne. Computational methods can be used to explore the potential energy surface by systematically rotating these bonds. researchgate.net This analysis reveals the relative energies of different conformers (rotational isomers).

The calculations would likely show that the most stable conformations seek to minimize steric hindrance between the bulky phenyl group, the ethyl group, and the hydroxyl group. Weak intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the alkyne or phenyl ring, could also influence conformational preferences. mdpi.com By mapping the energy landscape, the global minimum energy conformation and the energy barriers to rotation can be determined, providing a model for the molecule's average structure and dynamic behavior in solution.

DFT calculations can elucidate the electronic structure of this compound by determining the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

HOMO: The HOMO represents the region of highest electron density and is the likely site of electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the C≡C triple bond.

LUMO: The LUMO represents the most electron-deficient region and is the likely site of nucleophilic attack. The LUMO is often associated with the antibonding orbitals of the phenylacetylene system.

The HOMO-LUMO energy gap is a crucial parameter that indicates the kinetic stability of the molecule; a larger gap suggests lower reactivity. ntu.edu.iq Furthermore, mapping the electrostatic potential onto the molecule's electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. For instance, the oxygen atom of the hydroxyl group would be an electron-rich site, while the carbinol carbon and the attached proton would be relatively electron-poor.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for the in-depth investigation of reaction mechanisms involving this compound. Through methods like Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying key intermediates and, crucially, the transition states that connect them. This allows for a quantitative understanding of reaction barriers and pathways, offering insights that are often difficult to obtain through experimental means alone. researchgate.net

A significant area of study for aryl alkynyl alcohols is their participation in transition-metal-catalyzed reactions, such as palladium-catalyzed isomerizations or cross-coupling reactions. ic.ac.uk Computational models are instrumental in elucidating the intricate steps of these catalytic cycles. For instance, in a typical palladium-catalyzed reaction, DFT calculations can be employed to investigate steps such as: